N,N-diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide
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Description
“N,N-diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide” is a specialty product for proteomics research . It has a molecular weight of 424.36 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as suggested by its IUPAC name. It contains an isoindole ring, which is a type of heterocycle, attached to a benzenesulfonamide group . The presence of the diethylamino group and the imino group within the isoindole ring further adds to the complexity of the structure .Future Directions
properties
IUPAC Name |
N,N-diethyl-4-(3-imino-1H-isoindol-2-yl)benzenesulfonamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S.BrH/c1-3-20(4-2)24(22,23)16-11-9-15(10-12-16)21-13-14-7-5-6-8-17(14)18(21)19;/h5-12,19H,3-4,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMESYJWQZVTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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